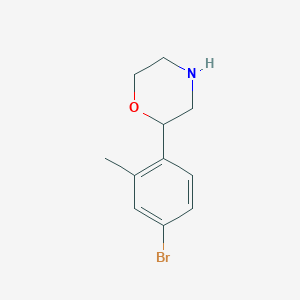![molecular formula C8H15NO B13587711 6-Azaspiro[3.5]nonan-1-ol](/img/structure/B13587711.png)
6-Azaspiro[3.5]nonan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azaspiro[35]nonan-1-ol is a spirocyclic compound characterized by a unique structural framework that includes a nitrogen atom within a spiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.5]nonan-1-ol typically involves the reaction of (3S)-3-aminopiperidine with cyclopentanone in the presence of sodium hydride and diisopropylamine. This reaction produces a spirocyclic intermediate, which is then hydrolyzed using hydrochloric acid to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Azaspiro[3.5]nonan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to an alcohol.
Substitution: The nitrogen atom in the spiro ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6-Azaspiro[3.5]nonan-1-one, while reduction can regenerate the original alcohol.
Aplicaciones Científicas De Investigación
6-Azaspiro[3.5]nonan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique mechanical and chemical properties
Mecanismo De Acción
The mechanism of action of 6-Azaspiro[3.5]nonan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the spiro ring can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxa-7-azaspiro[3.5]nonane
- 2-Oxa-6-azaspiro[3.3]heptane
- 6-Azaspiro[3.5]nonan-9-ol
Uniqueness
6-Azaspiro[3.5]nonan-1-ol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
6-azaspiro[3.5]nonan-3-ol |
InChI |
InChI=1S/C8H15NO/c10-7-2-4-8(7)3-1-5-9-6-8/h7,9-10H,1-6H2 |
Clave InChI |
UEVZAWVWXWMWFK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC2O)CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-(Benzo[b]thiophen-3-yl)cyclopropyl)methanamine](/img/structure/B13587638.png)
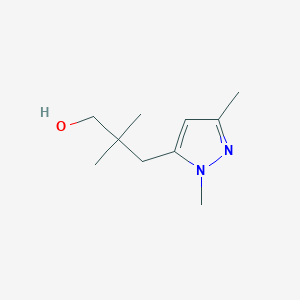
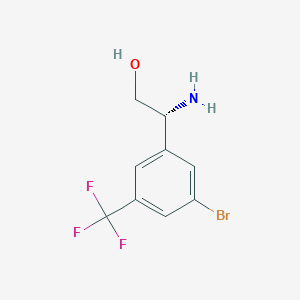
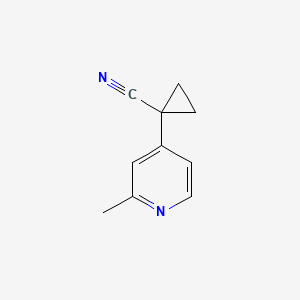
![5-chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B13587671.png)
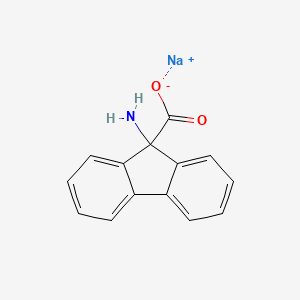
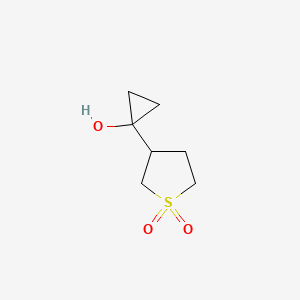
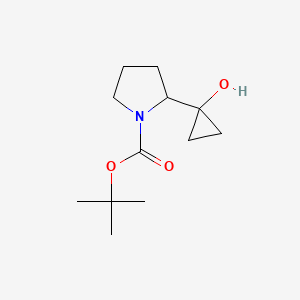


![2-Phenyl-2-[(2-phenylquinolin-4-yl)formamido]acetamide](/img/structure/B13587708.png)
![5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13587720.png)
